Product packaging for Ethyl 2-(5-Amino-2-pyrimidyl)acetate(Cat. No.:CAS No. 944902-41-4)

Ethyl 2-(5-Amino-2-pyrimidyl)acetate

Cat. No.: B2583151
CAS No.: 944902-41-4
M. Wt: 181.195
InChI Key: OHSHRIGPWMWHLW-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring. numberanalytics.comontosight.ai This structural motif is of immense interest to organic and medicinal chemists because it is a core component of many natural and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net In nature, the pyrimidine scaffold is fundamental to the structure of nucleic acids, forming the basis for the nucleobases cytosine, thymine, and uracil. numberanalytics.comresearchgate.net

Due to their presence in essential biological molecules, pyrimidine derivatives can readily interact with enzymes and other biocomponents within cells. nih.govresearchgate.net This inherent biocompatibility has led to the exploration and development of numerous pyrimidine-containing compounds for therapeutic use. nih.gov The landscape of FDA-approved drugs incorporating the pyrimidine scaffold is continually expanding. nih.gov Derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govmdpi.com The versatility of the pyrimidine ring, which allows for functionalization at various positions, makes it a crucial building block in the development of novel compounds. numberanalytics.comresearchgate.net

Contextualization of Ethyl 2-(5-Amino-2-pyrimidyl)acetate within Organic Synthesis Paradigms

Within the field of organic synthesis, functionalized heterocycles like this compound serve as valuable intermediates or building blocks for the construction of more complex molecules. The pyrimidine skeleton can be readily altered to create structural variations, and this compound provides multiple reaction sites for such modifications. mdpi.com

The primary value of this compound in synthesis lies in its distinct functional groups:

The Amino Group (-NH2): This group can undergo a variety of chemical transformations, such as acylation, alkylation, or diazotization, allowing for the introduction of diverse substituents. It can also be used to construct larger molecular frameworks through reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

The Ethyl Acetate (B1210297) Group (-CH2COOEt): The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. The methylene (B1212753) bridge (-CH2-) adjacent to the ester is activated, providing a site for enolate formation and subsequent alkylation or condensation reactions.

This dual functionality allows chemists to use the compound as a versatile scaffold. Synthetic strategies can exploit these reactive sites to build a library of novel pyrimidine derivatives, where the core structure is maintained while peripheral groups are systematically varied to modulate the molecule's properties. mdpi.com

Rationale and Scope for Academic Investigation of the Compound

The academic interest in this compound stems directly from the established importance of the pyrimidine core in medicinal chemistry and the compound's synthetic utility. nih.govresearchgate.net The rationale for its investigation is multifaceted. Researchers are motivated to explore its potential as a precursor for new classes of biologically active agents. nih.govmdpi.com

The scope of academic investigation includes:

Development of Novel Synthetic Methodologies: Research may focus on optimizing the synthesis of this compound itself or using it to develop efficient synthetic routes to complex target molecules. This includes exploring its use in multi-component reactions or solid-phase synthesis. researchgate.net

Synthesis of Derivative Libraries: A primary goal is the systematic synthesis of new analogues by modifying the amino and ethyl acetate groups. These libraries of related compounds can then be screened for various biological activities. mdpi.com

Exploration of Structure-Activity Relationships (SAR): By creating a diverse set of derivatives and evaluating their biological effects, researchers can deduce how specific structural modifications influence activity. This is a cornerstone of rational drug design.

Material Science Applications: Beyond pharmaceuticals, pyrimidine derivatives are also explored in materials science, for instance, in the creation of specialized polymers. numberanalytics.com The functional groups on this compound could potentially be used to incorporate the pyrimidine motif into larger polymeric structures.

The continued exploration of versatile scaffolds like this compound is crucial for expanding the chemical space available to medicinal chemists and materials scientists in the search for novel and effective compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O2 B2583151 Ethyl 2-(5-Amino-2-pyrimidyl)acetate CAS No. 944902-41-4

Properties

IUPAC Name

ethyl 2-(5-aminopyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSHRIGPWMWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 5 Amino 2 Pyrimidyl Acetate

Established Reaction Pathways for Pyrimidine (B1678525) Ring Construction and Functionalization

The construction of the pyrimidine ring is a foundational step in the synthesis of Ethyl 2-(5-Amino-2-pyrimidyl)acetate. This typically involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. chempedia.infowikipedia.org For the synthesis of 2-substituted pyrimidines, a common method involves the reaction of β-dicarbonyl compounds or their equivalents with amidines. organic-chemistry.orgyoutube.com

A plausible pathway for the synthesis of the target molecule commences with the formation of a 2-substituted-5-nitropyrimidine. This intermediate is strategic as the nitro group at the C-5 position can be subsequently reduced to the desired amino group. crossref.orgacs.org The substituent at the C-2 position would be a precursor to the ethyl acetate (B1210297) group.

Strategies for Introducing the Amino Group at the C-5 Position of the Pyrimidine Ring

The introduction of an amino group at the C-5 position of the pyrimidine ring is most commonly achieved through the reduction of a 5-nitropyrimidine (B80762) precursor. The nitration of the pyrimidine ring at the C-5 position is a key initial step. Due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution, such as nitration, is generally challenging and often requires the presence of activating groups on the ring. wikipedia.orgyoutube.com However, the C-5 position is the most susceptible to electrophilic attack. wikipedia.org

Once the 5-nitropyrimidine intermediate is synthesized, the nitro group can be reduced to an amino group through various reductive processes. This two-step sequence of nitration followed by reduction is a well-established method for introducing an amino group at the C-5 position of the pyrimidine ring. rsc.orgresearchgate.net

Esterification and Acetate Moiety Introduction Techniques

The introduction of the ethyl acetate group at the C-2 position can be accomplished through several synthetic strategies. One approach involves starting with a precursor that already contains a functional group at the C-2 position that can be converted to an acetic acid moiety. For instance, a 2-methylthiopyrimidine derivative can be a versatile intermediate.

A plausible route involves the synthesis of a (pyrimidin-2-yl)acetic acid derivative, followed by esterification. The synthesis of 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid has been reported, which involves the reaction of the corresponding pyrimidine-2-thiol (B7767146) with 2-bromoacetic acid in the presence of a base. nih.gov A similar strategy could be adapted for the synthesis of (5-amino-2-pyrimidyl)acetic acid.

Once the carboxylic acid is obtained, standard esterification methods can be employed to yield the ethyl ester. The Fischer-Speier esterification is a classic and widely used method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. pearson.combyjus.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. byjus.commasterorganicchemistry.com

Reaction Reactants Conditions Product Yield
Fischer-Speier EsterificationCarboxylic Acid, EthanolAcid Catalyst (e.g., H₂SO₄), RefluxEthyl EsterGenerally Good

Reductive Processes for Precursor Conversion

The conversion of a 5-nitropyrimidine precursor to the corresponding 5-aminopyrimidine (B1217817) is a critical reductive step. Catalytic hydrogenation is a highly effective and commonly employed method for this transformation. commonorganicchemistry.comwikipedia.org

Various catalyst systems can be used for the reduction of aromatic nitro compounds, with palladium on carbon (Pd/C) being a frequent choice. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. Other catalysts such as Raney nickel can also be utilized. commonorganicchemistry.comwikipedia.org

An alternative to catalytic hydrogenation is the use of reducing agents like zinc (Zn) in an acidic medium, such as acetic acid. commonorganicchemistry.com This method offers a milder alternative and can be advantageous when other functional groups in the molecule are sensitive to hydrogenation.

Reductant Catalyst/Conditions Substrate Product Notes
H₂Pd/CAromatic Nitro CompoundAromatic AmineCommon and efficient method.
H₂Raney NickelAromatic Nitro CompoundAromatic AmineUseful alternative to Pd/C.
ZnAcetic AcidAromatic Nitro CompoundAromatic AmineMild conditions.

Optimization of Synthesis Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of solvent, reaction temperature, and the selection of catalysts and reagents.

Influence of Solvent Systems and Reaction Temperature

The choice of solvent can significantly impact the reaction rate and yield in pyrimidine synthesis. researchgate.netoup.comworldscientificnews.com For condensation reactions leading to the pyrimidine ring formation, polar solvents are often employed. In some cases, solvent-free conditions, potentially assisted by microwave irradiation, can offer a more environmentally friendly and efficient alternative. researchgate.net

The solubility of pyrimidine derivatives has been studied in various organic solvents at different temperatures, and it has been observed that solubility generally increases with temperature. worldscientificnews.com This is an important consideration for both the reaction and the subsequent purification steps, such as crystallization.

The reaction temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. researchgate.netacs.org For instance, in the synthesis of pyrimidine derivatives, reactions may be carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reactants and catalysts used. researchgate.net

Solvent Temperature Effect on Reaction
Ethanol:H₂ORoom Temperature to RefluxOften used for condensation reactions.
DMFElevated TemperaturesCan enhance solubility and reaction rates.
TolueneRoom TemperatureUsed in specific pyrimidine syntheses. oup.com
AcetonitrileRoom TemperatureA common solvent for various steps. oup.com

Role of Catalysts and Reagents in Reaction Efficiency

Catalysts play a pivotal role in the synthesis of pyrimidines and their derivatives, often enhancing reaction rates and improving yields. organic-chemistry.orgacs.orgmdpi.com Both acid and base catalysts are commonly used in the construction of the pyrimidine ring. For example, zinc chloride (ZnCl₂) has been used as a catalyst in a three-component coupling reaction to synthesize pyrimidine derivatives. organic-chemistry.org

In the esterification step, strong acid catalysts like sulfuric acid are typically used in the Fischer esterification. organic-chemistry.orgjk-sci.com The efficiency of these catalysts can be crucial for achieving high conversion to the desired ester.

The choice of reagents is also critical. For instance, in the reduction of the nitro group, the selection of the reducing agent and catalyst system can influence the chemoselectivity of the reaction, which is important if other reducible functional groups are present in the molecule. mdpi.comsci-hub.se The optimization for the preparation of 5-nitropyrimidine-2,4-diamine (B43640) has shown that the choice of activating reagent can significantly affect the yield. researchgate.netresearchgate.net

Catalyst/Reagent Reaction Step Function
ZnCl₂Pyrimidine Ring FormationLewis acid catalyst. organic-chemistry.org
H₂SO₄EsterificationStrong acid catalyst. jk-sci.com
Pd/CNitro Group ReductionHydrogenation catalyst. commonorganicchemistry.com
TriphenylphosphineNitropyrimidine SynthesisActivating reagent. researchgate.net

Scalability Considerations for Research Applications

A potential synthetic route to this compound could start from a commercially available substituted pyrimidine, such as 2-chloro-5-nitropyrimidine (B88076). This route, while multi-step, utilizes reactions that are generally scalable at the lab level.

Proposed Synthetic Pathway:

Nucleophilic Substitution: Reaction of 2-chloro-5-nitropyrimidine with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide.

Decarboxylation: Hydrolysis of one of the ester groups followed by decarboxylation to yield ethyl 2-(5-nitro-2-pyrimidyl)acetate.

Reduction: Reduction of the nitro group to an amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

Scalability Analysis of the Proposed Pathway:

StepReactionReagents & ConditionsScalability Considerations
1Nucleophilic Substitution2-chloro-5-nitropyrimidine, Diethyl malonate, Sodium ethoxide, EthanolStarting materials are commercially available. The reaction is a standard nucleophilic aromatic substitution, which generally scales well. Control of exothermicity may be necessary on a larger scale.
2DecarboxylationAqueous acid or base, HeatThis step can be sensitive to reaction conditions. Careful control of temperature and reaction time is necessary to avoid side reactions. Work-up and extraction can be cumbersome on a larger scale.
3ReductionSnCl₂/HCl or H₂/Pd-CCatalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up, making it more scalable. However, it requires specialized equipment (hydrogenator). The use of tin(II) chloride is a viable alternative but generates tin waste, which requires appropriate disposal.

Challenges in Scaling Up for Research:

Purification: Chromatographic purification may be necessary at each step, which can be time-consuming and solvent-intensive for larger quantities. Crystallization, if feasible, would be a more scalable purification method.

Safety: Handling of reagents like sodium ethoxide and hydrogen gas requires appropriate safety precautions, especially on a larger scale.

Sustainable and Novel Synthetic Approaches

Recent advancements in chemical synthesis have focused on the development of more sustainable and efficient methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Innovations in Pyrimidine Synthesis

Green chemistry principles can be applied to the synthesis of pyrimidine derivatives to make the process more environmentally friendly. figshare.comvapourtec.comresearchgate.net Key innovations include the use of greener solvents, catalysts, and alternative energy sources. researchgate.net

Green Chemistry Metrics for a Hypothetical MCR:

MetricDescriptionPotential Improvement with MCR
Atom Economy A measure of the efficiency of a reaction in converting reactants to the desired product.MCRs often have high atom economy as most of the atoms of the reactants are incorporated into the final product.
E-Factor The mass ratio of waste to the desired product.By reducing the number of steps and the need for purification, MCRs can significantly lower the E-factor.
Process Mass Intensity (PMI) The total mass used in a process divided by the mass of the final product.MCRs can lead to a lower PMI by reducing the amount of solvents and reagents used.

Mechanochemical and Flow Chemistry Applications

Mechanochemistry:

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. researchgate.net This technique can lead to faster reaction times, higher yields, and access to different reaction pathways. The application of mechanochemistry to the synthesis of pyrimidine derivatives has been demonstrated and could potentially be adapted for the preparation of this compound, particularly in the initial pyrimidine ring formation step. researchgate.net

Flow Chemistry:

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over batch processing, including enhanced safety, better process control, and easier scalability. figshare.comnih.gov For the synthesis of this compound, a flow chemistry approach could be beneficial, especially for hazardous steps like nitration or hydrogenation. nih.gov A "catch-react-release" strategy using solid-supported reagents in a flow system has been successfully applied to the synthesis of 2-aminopyrimidine (B69317) derivatives and could be a viable approach for the target molecule. figshare.com

Potential Flow Chemistry Setup for Nitro Group Reduction:

A packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C) could be used for the continuous hydrogenation of a nitro-pyrimidine intermediate. This would allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and safer process compared to batch hydrogenation.

Chemical Reactivity and Transformation Pathways of Ethyl 2 5 Amino 2 Pyrimidyl Acetate

Reactivity Profile of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The presence of two nitrogen atoms in the ring reduces the electron density, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. However, the substituents on the ring, in this case, an amino group and an acetate (B1210297) group, significantly modulate this inherent reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. researchgate.net However, the presence of activating groups, such as an amino group, can facilitate these reactions. The amino group at the C5 position of Ethyl 2-(5-Amino-2-pyrimidyl)acetate is a powerful activating group, donating electron density to the ring through resonance. This increases the nucleophilicity of the pyrimidine ring, making it more amenable to attack by electrophiles.

The directing effect of the substituents is crucial in determining the regioselectivity of electrophilic substitution. Activating groups generally direct incoming electrophiles to the ortho and para positions. wikipedia.org In the case of this compound, the C4 and C6 positions are ortho to the C5-amino group. Therefore, electrophilic substitution, if it occurs, would be expected to take place at these positions.

Nucleophilic Additions and Substitutions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it inherently susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for pyrimidines, particularly when a good leaving group is present. mdpi.comnih.gov In this compound, while there isn't an inherent leaving group on the ring, nucleophilic substitution can be induced under certain conditions or after modification of the ring.

Nucleophilic attack on pyrimidine and related heterocycles like pyridine tends to occur at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). stackexchange.comquora.com This is because the anionic intermediate formed upon nucleophilic attack is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms. stackexchange.com

For this compound, the C2, C4, and C6 positions are all susceptible to nucleophilic attack. The presence of the amino group at C5 and the ethyl acetate group at C2 will influence the precise regioselectivity of such reactions.

Influence of Electron-Donating and Electron-Withdrawing Groups

The reactivity of the pyrimidine nucleus in this compound is a direct consequence of the electronic effects of its substituents.

Electron-Donating Group (EDG): The Amino Group (-NH₂)

The amino group at the C5 position is a strong electron-donating group. It activates the pyrimidine ring towards electrophilic substitution and deactivates it towards nucleophilic substitution at the positions it influences most strongly (C4 and C6). The presence of amino groups can significantly impact the biological and chemical properties of pyrimidine derivatives. nih.govrsc.org

Electron-Withdrawing Group (EWG): The Ethyl Acetate Group (-CH₂COOEt)

The ethyl acetate group at the C2 position is an electron-withdrawing group. It deactivates the pyrimidine ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the C2 position itself. The activation of arenes for nucleophilic substitution is often achieved by the presence of one or more electron-withdrawing substituents. nih.gov

The combined influence of the activating amino group and the deactivating ethyl acetate group results in a complex reactivity profile. The outcome of a particular reaction will depend on the nature of the reagent and the reaction conditions.

Substituent Position Electronic Effect Influence on Electrophilic Substitution Influence on Nucleophilic Substitution
Amino (-NH₂)C5Electron-DonatingActivatingDeactivating
Ethyl Acetate (-CH₂COOEt)C2Electron-WithdrawingDeactivatingActivating

Transformations Involving the Ethyl Acetate Functional Group

The ethyl acetate side chain of this compound provides additional reaction sites, allowing for a variety of chemical transformations that are distinct from the reactivity of the pyrimidine ring itself.

Hydrolysis and Transesterification Reactions

The ester functionality of the ethyl acetate group is susceptible to hydrolysis and transesterification reactions.

Hydrolysis:

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-Amino-2-pyrimidyl)acetic acid. This reaction involves the nucleophilic attack of water on the carbonyl carbon of the ester. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while base catalysis involves the direct attack of a hydroxide ion.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. researchgate.netresearchgate.net For example, reacting this compound with an excess of methanol in the presence of an acid or base catalyst would yield Mthis compound. This is an equilibrium-driven process, and the use of a large excess of the new alcohol can shift the equilibrium towards the desired product. biofueljournal.combiofueljournal.com

Reaction Reagents Product
HydrolysisH₂O, H⁺ or OH⁻2-(5-Amino-2-pyrimidyl)acetic acid
TransesterificationR'OH, H⁺ or OH⁻Mthis compound (if R'OH is methanol)

Condensation and Alkylation Reactions at the α-Carbon

The α-carbon of the ethyl acetate group, being adjacent to the carbonyl group, is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of condensation and alkylation reactions.

Condensation Reactions:

The enolate can react with electrophiles such as aldehydes or ketones in aldol-type condensation reactions. libretexts.org It can also participate in Claisen condensations with other esters. These reactions are fundamental in carbon-carbon bond formation and allow for the elaboration of the side chain. For instance, condensation with an aldehyde would introduce a β-hydroxy ester functionality.

Alkylation Reactions:

The enolate can be alkylated by reacting it with an alkyl halide. This reaction introduces a new alkyl group at the α-carbon, further functionalizing the side chain. The choice of base and reaction conditions is critical to ensure efficient alkylation and to avoid side reactions such as self-condensation.

The ability of the α-carbon to participate in these reactions adds another layer of versatility to the chemical transformations of this compound.

Derivatization of the Primary Amino Group

The primary amino group at the C5 position of the pyrimidine ring is a key site for derivatization, enabling the introduction of a variety of functional groups that can modulate the molecule's chemical and biological properties.

Acylation, Sulfonylation, and Carbamoylation Reactions

The nucleophilic nature of the primary amino group makes it amenable to reactions with various electrophilic reagents, including acyl halides, sulfonyl chlorides, and isocyanates.

Acylation: The reaction of aminopyrimidines with acyl chlorides is a common method for the synthesis of N-acylpyrimidine derivatives. youtube.comreddit.comgoogle.combohrium.comlibretexts.org This transformation is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. The resulting amides are important intermediates in medicinal chemistry.

Sulfonylation: Similarly, sulfonamides can be prepared by the reaction of aminopyrimidines with sulfonyl chlorides. organic-chemistry.orgsigmaaldrich.comcbijournal.comnih.govnih.gov These reactions are often performed in the presence of a base to facilitate the coupling. Sulfonamides are a well-established class of compounds with a broad range of biological activities.

Carbamoylation: The reaction of the primary amino group with isocyanates provides a straightforward route to urea derivatives. nih.govnih.govorganic-chemistry.org This reaction, known as carbamoylation, proceeds through the nucleophilic addition of the amine to the isocyanate. The resulting ureas can serve as precursors for further synthetic manipulations.

Table 1: Derivatization of the Primary Amino Group
Reaction TypeReagentProduct
AcylationAcyl Halide (e.g., Acetyl chloride)N-(2-(ethoxycarbonylmethyl)-5-pyrimidyl)acetamide
SulfonylationSulfonyl Chloride (e.g., Benzenesulfonyl chloride)Ethyl 2-(5-(phenylsulfonamido)-2-pyrimidyl)acetate
CarbamoylationIsocyanate (e.g., Phenyl isocyanate)Ethyl 2-(5-(3-phenylureido)-2-pyrimidyl)acetate

Formation of Schiff Bases and Imines

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases or imines. This condensation reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The formation of the C=N double bond introduces a new point of structural diversity and provides a handle for further chemical transformations. Schiff bases derived from aminopyrimidines are known to exhibit a range of biological activities and can also serve as intermediates in the synthesis of more complex heterocyclic systems. baselius.ac.in

Diazotization and Subsequent Reactions

Cyclization and Annulation Reactions Leading to Fused Systems

The presence of the amino group and the ester-containing side chain in this compound provides the necessary functionalities for intramolecular and intermolecular cyclization reactions, leading to the formation of fused bicyclic and tricyclic heterocyclic systems. These fused pyrimidines are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Formation of Bicyclic Pyrimidine Derivatives

The reaction of aminopyrimidines with various bifunctional reagents can lead to the formation of a second ring fused to the pyrimidine core. For example, reaction with β-ketoesters or 1,3-diketones can lead to the formation of pyrazolo[1,5-a]pyrimidines. ias.ac.innih.govresearchgate.netresearchgate.netrsc.orgnih.gov Similarly, reaction with α-haloketones can yield imidazo[1,2-a]pyrimidines. organic-chemistry.orgmdpi.commdpi.comnih.govnih.gov Furthermore, cyclocondensation with compounds containing a hydrazino group can lead to the formation of triazolo[1,5-a]pyrimidines. nih.govresearchgate.netresearchgate.netmdpi.com

Table 2: Synthesis of Bicyclic Pyrimidine Derivatives
Fused Ring SystemTypical ReagentResulting Bicyclic Scaffold
Pyrazoleβ-Ketoester (e.g., Ethyl acetoacetate)Pyrazolo[1,5-a]pyrimidine
Imidazoleα-Haloketone (e.g., Bromoacetone)Imidazo[1,2-a]pyrimidine
TriazoleHydrazine derivativeTriazolo[1,5-a]pyrimidine

Synthesis of Tricyclic Scaffolds

Further annulation reactions on the bicyclic systems derived from this compound can lead to the formation of more complex tricyclic scaffolds. For instance, the remaining functional groups on the newly formed ring of a bicyclic derivative can be further elaborated to construct a third fused ring. The specific synthetic strategies for accessing these tricyclic systems would depend on the nature of the bicyclic precursor and the desired final architecture. The development of synthetic routes to such complex heterocyclic systems is an active area of research, driven by the potential for discovering novel compounds with valuable biological properties.

Strategic Applications of Ethyl 2 5 Amino 2 Pyrimidyl Acetate in Advanced Organic Synthesis

Role as a Key Building Block for Heterocyclic Scaffolds

The inherent reactivity of the 5-aminopyrimidine (B1217817) core, combined with the synthetically useful acetate (B1210297) side chain, positions Ethyl 2-(5-amino-2-pyrimidyl)acetate as a promising precursor for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile, while the α-carbon of the acetate group can be functionalized or participate in cyclization reactions.

Precursor in the Synthesis of Pyrimido[4,5-d]pyrimidines and Related Systems

The synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with significant biological activities, often relies on the annulation of a second pyrimidine (B1678525) ring onto a pre-existing one. researchgate.netnih.govnih.govoiccpress.comresearchgate.net 5-Aminopyrimidine derivatives are common starting materials for this purpose. Theoretically, this compound could serve as a key intermediate in this context.

The 5-amino group can react with various one-carbon synthons, such as formamide, formic acid, or orthoesters, to construct the second pyrimidine ring. The general reaction pathway would involve the initial formation of a formamidine (B1211174) intermediate, followed by intramolecular cyclization. The ethyl acetate group at the 2-position could potentially influence the reactivity and substitution pattern of the final product.

Table 1: Potential Reagents for Pyrimido[4,5-d]pyrimidine (B13093195) Synthesis from a 5-Aminopyrimidine Precursor

ReagentExpected IntermediateProduct Type
FormamideFormamidinePyrimido[4,5-d]pyrimidinone
Triethyl orthoformateEthoxymethyleneamino derivative4-Alkoxypyrimido[4,5-d]pyrimidine
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)DimethylformamidineSubstituted pyrimido[4,5-d]pyrimidine

This table presents plausible synthetic transformations based on known reactions of 5-aminopyrimidines.

Application in the Construction of Thienopyrimidine Derivatives

Thienopyrimidines are another important class of fused heterocycles with diverse pharmacological properties. rsc.org The construction of a thiophene (B33073) ring onto a pyrimidine core is a common synthetic strategy. The functional groups of this compound offer a potential entry point into thieno[2,3-d]pyrimidine (B153573) scaffolds.

A plausible synthetic route could involve the reaction of the 5-amino group with a reagent that introduces a sulfur-containing side chain, which can then undergo intramolecular cyclization. For instance, reaction with a thioglycolate derivative or a similar synthon could lead to the formation of the thiophene ring.

Facilitation of Novel Fused Pyrimidine Architectures

Beyond the well-established pyrimido[4,5-d]pyrimidine and thienopyrimidine systems, the unique substitution pattern of this compound opens avenues for the synthesis of other novel fused pyrimidine architectures. The combination of the nucleophilic amino group and the potentially electrophilic or enolizable acetate moiety allows for a range of cyclization strategies with appropriate bifunctional reagents. This could lead to the formation of pyridopyrimidines, pyrazolopyrimidines, or other complex heterocyclic systems, depending on the chosen reaction partner. nih.gov

Intermediate in the Design and Synthesis of Diverse Chemical Probes

The pyrimidine scaffold is a common feature in many biologically active molecules and is often used as a core structure in the design of chemical probes to investigate biological pathways. nih.gov While specific examples utilizing this compound are not readily found, its structure lends itself to the synthesis of molecular tools for biochemical investigations.

Synthesis of Molecular Tools for Biochemical Pathway Investigations

The amino group of this compound can be readily modified to introduce reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. The ester functionality provides a handle for further chemical modifications, allowing for the attachment of linkers or other functional moieties. Such derivatized molecules could be used to identify and study the interactions of pyrimidine-binding proteins or enzymes involved in nucleotide metabolism.

Preparation of Analogs for Structure-Reactivity Relationship (SRR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of lead compounds. nih.govhumanjournals.comresearchgate.net this compound can serve as a valuable starting material for the systematic synthesis of a library of pyrimidine derivatives. The 5-amino group can be acylated, alkylated, or arylated, while the ester can be hydrolyzed, amidated, or reduced. This allows for the exploration of the chemical space around the pyrimidine core and the determination of how different substituents influence biological activity.

Table 2: Potential Modifications of this compound for SRR Studies

Position of ModificationType of ReactionPotential New Functional Group
5-Amino GroupAcylationAmide
5-Amino GroupReductive AminationSecondary/Tertiary Amine
2-Ethyl AcetateHydrolysisCarboxylic Acid
2-Ethyl AcetateAminolysisAmide
2-Ethyl AcetateReductionPrimary Alcohol

This table outlines potential chemical transformations for generating a library of analogs for structure-reactivity relationship studies.

Contributions to the Synthesis of Complex Molecules for Material Science Research

This compound, with its inherent electronic properties and versatile functional groups, serves as a crucial building block in the synthesis of complex organic molecules tailored for advanced materials science applications. The pyrimidine core, being electron-deficient, is an attractive component for creating materials with specific electronic and optical properties. rsc.org The amino and acetate functionalities provide reactive sites for polymerization and for linking the pyrimidine unit to other molecular scaffolds, enabling the construction of sophisticated supramolecular structures and high-performance materials.

The primary applications in material science for which derivatives of aminopyrimidines are being explored include the development of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, semiconducting polymers, and metal-organic frameworks (MOFs).

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, pyrimidine derivatives are widely utilized due to their electron-accepting nature. mdpi.com This characteristic is essential for designing emitters in OLEDs. For instance, phenyl pyrimidine derivatives have been synthesized and incorporated into OLEDs, demonstrating high thermal stability. mdpi.com The amino group on compounds like this compound can be functionalized to tune the electronic properties of the final molecule, thereby influencing the emission color and efficiency of the OLED.

Table 1: Properties of Phenylpyrimidine-Based OLED Emitters

CompoundDonor MoietyThermal Stability (5% weight loss)Emission ColorMax. External Quantum Efficiency
Derivative 1Triphenylamino397 °CBlueUp to 10.6%
Derivative 24,4′-dimethoxytriphenylamino438 °CGreen-blueUp to 10.6%

This table is generated based on data from a study on phenyl pyrimidine derivatives as emitters for OLEDs. mdpi.com

Nonlinear Optical (NLO) Materials

Molecules with a pyrimidine core are investigated for their potential in NLO applications, which are crucial for optical data processing and photonic devices. rsc.org The π-deficient and electron-withdrawing nature of the pyrimidine ring makes it an ideal candidate for creating "push-pull" molecules that can exhibit significant NLO properties. rsc.org A recently synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), has shown potential for such applications. rsc.org The structural features of this compound provide a template for designing new NLO materials.

Semiconducting Polymers

The synthesis of conjugated polymers containing pyrimidine has been a subject of interest for developing n-type semiconductors and components for electroluminescent diodes. rsc.org The acidic protons of methyl groups on dimethylpyrimidines can be deprotonated to initiate aldol (B89426) condensation reactions, leading to the formation of conjugated polymers. rsc.orgresearchgate.net While this compound does not have methyl groups for this specific reaction, its amino group offers a different route for incorporation into polymer chains, for example, through polycondensation reactions. The resulting polymers could exhibit desirable electronic properties for applications in polymer light-emitting diodes (PLEDs). researchgate.net

Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine derivatives valuable ligands for the synthesis of MOFs. rsc.org Cationic MOFs constructed from pyrimidyl-based ligands have been synthesized and have demonstrated the ability to capture anions like perrhenate, which is relevant for environmental remediation. nih.govacs.orgbohrium.com The functional groups of this compound could be modified to create ligands that form porous and functional MOFs for applications in separation, storage, and catalysis. For example, three cationic MOFs (ZJU-X11, ZJU-X12, and ZJU-X13) were synthesized using silver ions and pyrimidyl-functionalized ligands, showing different capabilities for anion exchange. acs.org

Table 2: Anion Sorption Capacity of Pyrimidyl-Based MOFs

MOFMetal NodeLigand SkeletonPerrhenate (ReO₄⁻) RemovalSorption Equilibrium Time
ZJU-X11SilverBenzene95%< 10 minutes
ZJU-X12SilverTriphenylamine--
ZJU-X13SilverTetraphenylethylene--

This table is based on research on cationic metal-organic frameworks with pyrimidyl functional groups. nih.govacs.orgbohrium.com

Spectroscopic and Structural Characterization Methodologies in Academic Research

Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic techniques are indispensable tools for probing the molecular structure of organic compounds. By interacting with molecules in distinct ways, each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Ethyl 2-(5-Amino-2-pyrimidyl)acetate, the expected ¹H NMR spectrum would exhibit distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), a singlet for the methylene protons adjacent to the pyrimidine (B1678525) ring, signals for the aromatic protons on the pyrimidine ring, and a broad signal for the amine (–NH₂) protons.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (Ethyl) ~1.2-1.3 Triplet (t) 3H
CH₂ (Ethyl) ~4.1-4.2 Quartet (q) 2H
CH₂ (Acetate) ~3.7-3.8 Singlet (s) 2H
NH₂ Variable (broad) Singlet (s) 2H

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in a molecule. The spectrum for this compound would be expected to show signals for the methyl and methylene carbons of the ethyl group, the methylene carbon of the acetate (B1210297) group, the carbonyl carbon of the ester, and the distinct carbon atoms of the pyrimidine ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
CH₃ (Ethyl) ~14
CH₂ (Ethyl) ~61
CH₂ (Acetate) ~45
C=O (Ester) ~170

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the assignments made from 1D NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the alkyl and aromatic groups, the C=O bond of the ester, and the C=N and C=C bonds within the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (Amine) 3300-3500
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=O Stretch (Ester) 1730-1750
C=N and C=C Stretch (Aromatic Ring) 1500-1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems. The pyrimidine ring in this compound constitutes a chromophore that would absorb UV light, leading to π → π* and n → π* transitions. The wavelength of maximum absorbance (λmax) would be characteristic of the electronic structure of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): This technique would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would provide additional structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound, thus confirming its chemical identity.

Table 4: Predicted Mass Spectrometry Data for this compound (C₈H₁₁N₃O₂)

Ion Calculated Exact Mass
[M]⁺ 181.0851
[M+H]⁺ 182.0929

Advanced Structural Analysis in Solid State and Solution

While spectroscopic methods provide a wealth of structural information, definitive proof of the three-dimensional arrangement of atoms in a molecule is often obtained through crystallographic techniques.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the alkyl and aromatic parts, the C=O stretch of the ester, and C=N and C=C stretches of the pyrimidine ring.

A table of expected IR absorption bands is provided below.

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (sp³)2850-3000
C-H stretch (sp²)3000-3100
C=O stretch (ester)1735-1750
C=N and C=C stretch (pyrimidine)1400-1600
C-O stretch (ester)1000-1300

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (181.19 g/mol ). sigmaaldrich.com

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. The pyrimidine ring in this compound would be expected to absorb in the UV region, and the resulting spectrum could be used for quantitative analysis.

Structural Characterization

While spectroscopic methods provide valuable information about the connectivity of atoms, structural characterization techniques like X-ray crystallography can determine the precise three-dimensional arrangement of atoms in a solid-state sample.

Chiroptical Spectroscopy (if applicable to derivatives)

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration and studying the stereochemical properties of chiral compounds.

Since this compound itself is not chiral, chiroptical spectroscopy would not be applicable. However, if a chiral center were introduced into the molecule to form a derivative, techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be employed.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative would be expected to show a characteristic CD spectrum, which could be used to assign its absolute configuration by comparison with theoretical calculations or spectra of related compounds.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. This technique can also be used to characterize chiral molecules.

Currently, there is no information available in the scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties, elucidating electronic structures, and understanding reactivity. These methods solve the Schrödinger equation, providing insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics and Docking Simulations

While no specific molecular dynamics or docking studies were found for Ethyl 2-(5-Amino-2-pyrimidyl)acetate, these techniques are used to study the dynamic behavior of molecules and their interactions with biological targets.

Conformational Analysis of the Pyrimidine (B1678525) Moiety and Ester Group

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule. This would involve simulating the movement of the atoms over time, governed by a force field. A key area of interest would be the rotation around the single bond connecting the pyrimidine ring to the acetate (B1210297) group and the flexibility of the ethyl ester chain. Such an analysis would identify the most stable conformers (low-energy states) and the energy barriers between them, which is crucial for understanding how the molecule might fit into a receptor's active site.

Theoretical Investigations of Reaction Mechanisms and Transition States

If this compound were involved in a chemical reaction, computational methods could be employed to map out the entire reaction pathway. This involves locating the transition state(s)—the highest energy point along the reaction coordinate—and calculating the activation energy. This information is vital for predicting reaction rates and understanding the detailed mechanism by which reactants are converted into products. DFT is a common tool for such investigations, providing insights into bond-breaking and bond-forming processes at a molecular level.

Future Directions and Emerging Research Avenues for Ethyl 2 5 Amino 2 Pyrimidyl Acetate

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The exploration of novel reactivity is a cornerstone of synthetic chemistry, and Ethyl 2-(5-Amino-2-pyrimidyl)acetate presents a fertile ground for such investigations. The inherent functionalities of the molecule—the amino group, the pyrimidine (B1678525) ring, and the acetate (B1210297) side chain—offer multiple sites for chemical modification. Future research is expected to move beyond known transformations to uncover unprecedented reactivity modes.

Key areas for exploration include:

C-H Activation: Direct functionalization of the pyrimidine ring's C-H bonds is a highly attractive, atom-economical strategy. Research will likely focus on developing catalytic systems that can selectively activate and modify these bonds, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.

Novel Cyclization Reactions: The arrangement of nitrogen atoms and the amino substituent could be exploited in novel cyclization or condensation reactions to build more complex, fused heterocyclic systems. researchgate.net These reactions could be catalyzed by various metals or even be promoted under green conditions like microwave irradiation. mdpi.com

Skeletal Editing: Recent advances in skeletal editing of heterocyclic compounds could be applied to the pyrimidine core of this compound. chinesechemsoc.org This could involve "two-atom swap" methodologies to transform the pyrimidine ring into other heterocycles like pyridines, thus rapidly accessing new chemical space and molecular frameworks. chinesechemsoc.org

Such novel transformations would not only expand the chemical toolbox for pyrimidine derivatives but also provide access to a wider array of analogues with potentially unique biological activities.

Development of Highly Stereoselective Synthetic Pathways

While this compound itself is achiral, many of its potential derivatives, particularly those modified at the acetate side chain or through reactions that introduce chiral centers, could exist as stereoisomers. The development of stereoselective synthetic methods is crucial, as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities.

Future research in this area will likely concentrate on:

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of reactions involving the acetate moiety. For instance, asymmetric alkylation or aldol (B89426) reactions at the α-carbon of the acetate group could introduce a chiral center with high enantiomeric excess.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the acetate group to direct the stereoselective formation of new chiral centers. Subsequent removal of the auxiliary would yield enantiomerically enriched products.

Biocatalysis: Utilizing enzymes to perform stereoselective transformations. Enzymes can offer unparalleled selectivity under mild reaction conditions, making them an attractive green chemistry approach for synthesizing chiral derivatives.

Although some studies have attempted stereoselective reductions of related heterocyclic ketones, these methods have not always been successful, indicating a need for further investigation into compatible stereoselective methods for complex scaffolds. mdpi.com

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE). youtube.com Integrating the synthesis of this compound derivatives into these platforms could dramatically accelerate the discovery of new lead compounds. youtube.com

Key aspects of this integration include:

Flow Chemistry: Adapting synthetic routes to continuous flow systems. Flow chemistry offers benefits such as improved reaction control, enhanced safety, and easier scalability. Automated flow platforms can perform multi-step syntheses and purifications with minimal manual intervention. youtube.com

Robotics and Miniaturization: Using robotic platforms and multi-well plates to perform a large number of reactions in parallel on a small scale. youtube.com This allows for the rapid screening of a wide array of reaction conditions, catalysts, and building blocks to optimize reactions and synthesize diverse compound libraries. youtube.com

Data-Driven Optimization: HTE generates vast amounts of data that can be used to train machine learning algorithms. These algorithms can then predict optimal reaction conditions, leading to more efficient and successful synthetic outcomes in a "self-driving lab" concept. youtube.com

The SynFini™ platform is an example of an integrated system that uses AI and robotics to automate the entire chemistry cycle from design to synthesis and analysis, reducing development times from months to days. youtube.com

Platform/TechniqueKey AdvantageApplication to Pyrimidine Derivatives
High-Throughput Experimentation (HTE) Rapidly screen many reaction conditions in parallel. youtube.comOptimization of coupling reactions; library synthesis. youtube.com
Automated Flow Synthesis Improved control, safety, and scalability. youtube.comMulti-step synthesis of complex derivatives.
Robotic Liquid Handlers Precise and repeatable dispensing of small liquid volumes.Miniaturization of reactions in multi-well plates.
AI-Driven Platforms (e.g., SynFini™) Accelerates the entire design-build-test-learn cycle. youtube.comDe novo design and on-demand synthesis of novel compounds.

Computational Design and Predictive Modeling for New Derivative Synthesis

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. ijpsjournal.com For this compound, these approaches can guide the synthesis of new derivatives with desired properties, saving significant time and resources.

Future directions in this domain involve:

Quantitative Structure-Activity Relationship (QSAR): Developing data-driven QSAR models to correlate the structural features of pyrimidine derivatives with their biological activity. mdpi.combg.ac.rs These models can predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize. mdpi.com

Molecular Docking: Using docking simulations to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. ijpsjournal.comnih.gov This is crucial for the rational design of new therapeutic agents. mdpi.com

Generative AI Models: Employing generative artificial intelligence algorithms to design novel molecules from scratch. news-medical.net These models can explore a vast chemical space to propose new structures with potentially high activity against targets like drug-resistant bacteria. news-medical.net

Predictive Synthesis Models: AI can also be used to predict the outcomes of chemical reactions, suggest optimal synthetic routes, and even control automated synthesis platforms. youtube.com

Recent studies have successfully used 3D-QSAR and molecular docking to design novel pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors, demonstrating the power of these computational techniques. nih.govmdpi.com

Synergistic Approaches in Combinatorial Chemistry and Scaffold Diversification

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds. wikipedia.org When combined with scaffold diversification, it allows for a thorough exploration of the chemical space around a core molecule like this compound.

Future research will likely focus on:

DNA-Encoded Libraries (DELs): The pyrimidine scaffold is ideal for inclusion in DELs, where each molecule is tagged with a unique DNA barcode. nih.gov This technology enables the synthesis and screening of libraries containing billions of compounds against a biological target in a single experiment. nih.gov

Scaffold Hopping: Intentionally replacing the pyrimidine core with other heterocyclic systems (isosteres) while maintaining key binding interactions. nih.gov This "scaffold hopping" approach can lead to compounds with improved properties, such as better selectivity or pharmacokinetic profiles. nih.gov

Multi-Component Reactions (MCRs): Designing novel MCRs that use this compound as a key building block. MCRs are highly efficient as they combine three or more reactants in a single step to create complex molecules, aligning with the principles of green chemistry. eurekaselect.com

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-(5-Amino-2-pyrimidyl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves aromatic nucleophilic substitution followed by hydroxydeboronation to introduce the pyrimidine ring and acetate moiety. For example, alkyl 2-(5-hydroxypyrimidin-2-yl)acetate derivatives can be synthesized via substitution reactions using boronic esters or halides, followed by deprotection under mild acidic conditions. Reaction optimization includes controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) to enhance yield and purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrimidine ring substitution pattern and ester functionality. IR spectroscopy verifies C=O (ester) and N–H (amine) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, Acta Crystallographica reports detail molecular packing and intermolecular interactions in pyrimidine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or oxidation of the amine. Stability studies indicate a shelf life of ≥2 years under these conditions. Use inert atmospheres (N2_2/Ar) during synthesis to minimize degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR : Identify temperature-dependent shifts caused by tautomeric equilibria.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities.
  • X-ray crystallography : Validate the dominant tautomer or conformation in the solid state .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilizing transition states).
  • SHELX refinement : Cross-validate computational models with experimental crystallographic data .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

Stability studies in buffered solutions (pH 3–10) show:

  • Acidic conditions (pH < 5) : Ester hydrolysis dominates, yielding 2-(5-amino-2-pyrimidyl)acetic acid.
  • Basic conditions (pH > 8) : Amine deprotonation and subsequent oxidation generate pyrimidine N-oxide derivatives. Monitor degradation via HPLC or LC-MS with ammonium acetate buffers (pH 6.5) for optimal separation .

Q. What strategies are effective for resolving enantiomeric impurities in this compound derivatives?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Detect optical activity in non-crystalline samples.
  • Crystallization-induced diastereomer resolution : Employ chiral auxiliaries (e.g., tartaric acid) to separate enantiomers .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodConditions/NotesReference
Melting PointDifferential Scanning Calorimetry (DSC)Heating rate: 10°C/min, N2_2 atmosphere
Purity AnalysisHPLCColumn: C18, mobile phase: MeOH/H2_2O (70:30), flow: 1 mL/min
Degradation KineticsLC-MSBuffer: 50 mM ammonium acetate, pH 6.5

Q. Table 2. Computational Modeling Parameters

Software/ToolApplicationKey OutputsReference
Gaussian 16 (DFT)HOMO/LUMO calculationReactivity indices, charge distribution
SHELXLCrystal structure refinementR-factor, bond angles, torsion angles

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.